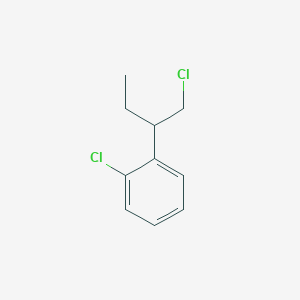

1-Chloro-2-(1-chlorobutan-2-yl)benzene

CAS No.:

Cat. No.: VC16241586

Molecular Formula: C10H12Cl2

Molecular Weight: 203.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12Cl2 |

|---|---|

| Molecular Weight | 203.10 g/mol |

| IUPAC Name | 1-chloro-2-(1-chlorobutan-2-yl)benzene |

| Standard InChI | InChI=1S/C10H12Cl2/c1-2-8(7-11)9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3 |

| Standard InChI Key | DXOBHVLRSDIQNO-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CCl)C1=CC=CC=C1Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-chloro-2-(1-chlorobutan-2-yl)benzene, reflects its bifunctional substitution pattern: a chlorine atom at the benzene ring’s first position and a 1-chlorobutan-2-yl group at the second position. The chlorobutane side chain introduces stereochemical complexity, as the butane backbone permits conformational isomerism. The benzene ring’s electron-withdrawing chlorine substituent directs electrophilic reactions to the meta and para positions, while the aliphatic chloride may participate in nucleophilic substitutions or eliminations.

Spectroscopic and Computational Data

The Standard InChIKey (DXOBHVLRSDIQNO-UHFFFAOYSA-N) and SMILES notation (CCC(CCl)C1=CC=CC=C1Cl) provide unambiguous identifiers for computational modeling. Nuclear magnetic resonance (NMR) spectra would likely show distinct aromatic proton signals near δ 7.2–7.5 ppm and aliphatic proton multiplets between δ 1.0–4.0 ppm, though experimental data remain unpublished.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂Cl₂ |

| Molecular Weight | 203.10 g/mol |

| IUPAC Name | 1-chloro-2-(1-chlorobutan-2-yl)benzene |

| SMILES | CCC(CCl)C1=CC=CC=C1Cl |

| InChIKey | DXOBHVLRSDIQNO-UHFFFAOYSA-N |

Comparative Structural Analysis

Compared to 1-chloro-2-(1-chloropentan-2-yl)benzene (C₁₁H₁₄Cl₂) , the shorter butane chain in the target compound reduces hydrophobic interactions, potentially lowering lipid solubility and bioaccumulation potential. The NIST entry for 1-chloro-2-(1-methylethyl)benzene (C₉H₁₁Cl) highlights how branching near the aromatic ring influences steric hindrance and reaction kinetics, a factor relevant to the butan-2-yl group’s behavior in substitution reactions.

Synthesis and Industrial Production

Friedel-Crafts Alkylation

The most cited synthesis route involves Friedel-Crafts alkylation, where a chlorobutane derivative reacts with chlorobenzene in the presence of a Lewis acid catalyst like AlCl₃. This method favors electrophilic aromatic substitution, though competing side reactions—such as carbocation rearrangements—may necessitate careful temperature control.

Alternative Pathways

Copper-mediated coupling reactions, as seen in the synthesis of 1-chloro-2-(4-chlorobut-2-en-1-yl)benzene , could offer regioselective alternatives. The presence of vinylic chlorides in such compounds introduces opportunities for further functionalization via Diels-Alder or Heck reactions, though applicability to saturated chlorobutane chains remains unexplored.

Applications in Chemical Research

Intermediate in Organic Synthesis

The compound’s dual chloride groups make it a candidate for sequential substitution reactions. For example, the aromatic chlorine could undergo Suzuki-Miyaura coupling, while the aliphatic chloride might participate in Grignard reactions or nucleophilic substitutions. Such versatility is valuable in pharmaceutical intermediates, though specific examples are absent from public literature .

Material Science Applications

Biological and Environmental Considerations

Toxicity Profiling

While no direct toxicological data exist, structurally similar compounds—such as chlorinated biphenyls—exhibit endocrine-disrupting effects and hepatotoxicity. The aliphatic chloride’s potential to form reactive metabolites (e.g., epoxides) warrants caution, though metabolic studies are lacking.

Environmental Persistence

The logP value, estimated at 3.8–4.2 using PubChem’s XLogP3 algorithm , suggests moderate hydrophobicity and a propensity for soil adsorption. Microbial degradation pathways for branched chlorobutane chains are poorly characterized, implying potential persistence in anaerobic environments.

Recent Advances and Research Gaps

Catalytic Dechlorination

Preliminary work on palladium-catalyzed hydrodechlorination of chlorobenzenes could extend to this compound, offering routes to less hazardous derivatives. Selectivity between aromatic and aliphatic chlorides remains a challenge, as seen in related systems .

Computational Modeling

Density functional theory (DFT) studies could elucidate the compound’s preferred conformations and reaction pathways. For instance, the energy barrier for C-Cl bond cleavage in the aliphatic chain versus the aromatic ring could guide catalytic redesign efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume